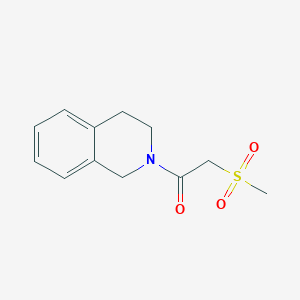
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone, also known as H-89, is a selective protein kinase A (PKA) inhibitor. PKA is a crucial enzyme that regulates various cellular processes, including metabolism, gene expression, and cell growth. H-89 has been extensively studied for its potential applications in biochemical and physiological research.
Mécanisme D'action
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone acts as a competitive inhibitor of the ATP-binding site on the catalytic subunit of PKA. It prevents the phosphorylation of downstream targets by PKA, leading to a decrease in cellular signaling pathways that are regulated by PKA.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of PKA in insulin secretion, glucose metabolism, and cell proliferation. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone has also been shown to inhibit the activity of other kinases, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone in lab experiments is its selectivity for PKA. It allows for the specific inhibition of PKA activity without affecting other kinases. However, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone has been shown to have off-target effects on other cellular processes, such as the inhibition of cyclic nucleotide phosphodiesterases (PDEs). This can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone in scientific research. One potential application is in the study of PKA signaling pathways in cancer cells. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies could elucidate the underlying mechanisms of this effect. Additionally, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone could be used in the development of novel therapeutics for diseases that involve dysregulated PKA activity, such as diabetes and cardiovascular disease.
In conclusion, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone is a selective PKA inhibitor that has been extensively studied for its potential applications in scientific research. Its specific mechanism of action and wide range of biochemical and physiological effects make it a valuable tool for investigating the role of PKA in various cellular processes. However, its off-target effects and limitations should be carefully considered when interpreting experimental results.
Méthodes De Synthèse
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone involves several steps, including the condensation of 2-chloroacetaldehyde with 2-methylthio-1,3-propanediol, followed by the reaction with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride. The resulting product is then treated with sulfur dioxide and triethylamine to yield 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone.
Applications De Recherche Scientifique
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone has been widely used in scientific research to investigate the role of PKA in various cellular processes. It has been shown to inhibit PKA activity in a dose-dependent manner and has been used to study the downstream effects of PKA inhibition.
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-17(15,16)9-12(14)13-7-6-10-4-2-3-5-11(10)8-13/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWXJOQBWSCBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512161.png)
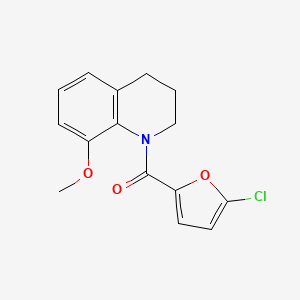
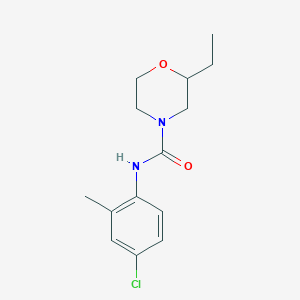
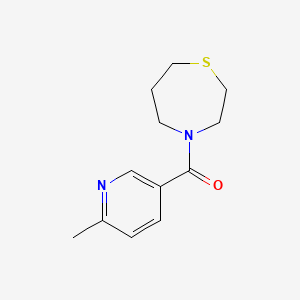
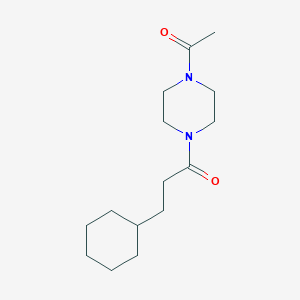


![3-(4-Chloro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512215.png)


![methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7512241.png)

![1-acetyl-N-methyl-N-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7512257.png)
